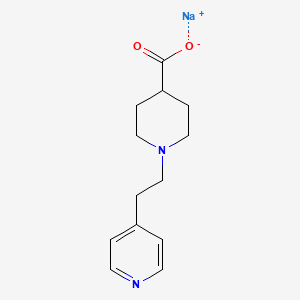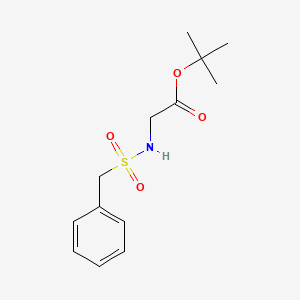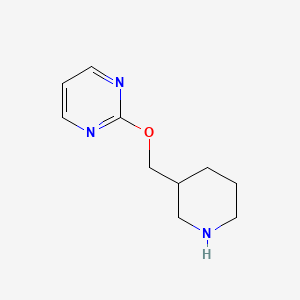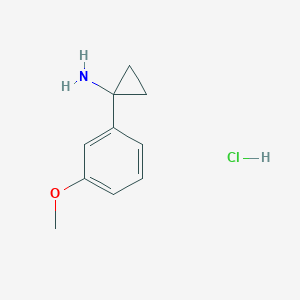
Tetrahydro-2H-pyran-4-amine acetate
Overview
Description
Tetrahydro-2H-pyran-4-amine, also known as 4-Aminotetrahydropyran, is a compound that contains the tetrahydropyran ring . This ring system is frequently reported in marketed drugs and is second only to the phenyl ring when two-dimensional rings are included . It can be used as a reactant/reagent in the synthesis of aminothiazole compounds for use in cancer treatment .
Synthesis Analysis
The synthesis of 4-Aminotetrahydropyran involves using 4-cyanotetrahydropyran and a sodium hydroxide solution (or potassium hydroxide solution) as raw materials to synthesize 4-formamidetetrahydropyran . Then, a sodium hypochlorite solution (or sodium hypobromite solution) is slowly added to the 4-formamidetetrahydropyran . Afterward, the mixture is heated to reflux, decarboxylated to produce 4-Aminotetrahydropyran .Molecular Structure Analysis
The empirical formula of Tetrahydro-2H-pyran-4-amine is C5H11NO . Its molecular weight is 101.15 . The InChI key is AHVQYHFYQWKUKB-UHFFFAOYSA-N .Chemical Reactions Analysis
The Knoevenagel condensation and the electrocyclization reaction are involved in the generation of 2HPs .Physical And Chemical Properties Analysis
Tetrahydro-2H-pyran-4-amine has a boiling point of 60 °C . Its density is 0.977 g/cm3 at 25 °C , and its refractive index is n20/D 1.463 .Scientific Research Applications
1. Synthesis and Transformations
Tetrahydro-2H-pyran-4-amine acetate is involved in the synthesis of various secondary amines of the tetrahydropyran series. The process includes condensation with aromatic aldehydes and ketones, followed by reduction to form the corresponding amines and amides (Arutyunyan et al., 2017).
2. Chemoselective Synthesis
This compound demonstrates its versatility in the chemoselective synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines. This method is noted for its high chemoselectivity, yielding products in moderate to good yields (Pretto et al., 2019).
3. Laboratory Education
In educational settings, this compound is used to illustrate key concepts in organic chemistry. Its synthesis demonstrates Markownikov Addition, the formation of THP-ether protecting groups, and advanced NMR phenomena (Brisbois et al., 1997).
4. Synthesis of Complex Heterocyclic Compounds
It plays a role in synthesizing various complex heterocyclic compounds, including derivatives of 3,5-diaryl-4-imino-5,7,8,9-tetrahydro-3H-chromeno[2,3-d]pyrimidine. This involves condensation reactions and cyclization with primary aryl amines (Ameli et al., 2017).
5. Reaction with Primary Amines
This compound reacts with primary amines under various conditions, leading to the formation of diverse imines and other nitrogen-containing heterocycles (Kisel’ et al., 2000).
6. Environmental-Friendly Synthesis
Its use in environmental-friendly synthesis methods has been reported. For instance, it is involved in ultrasound-mediated synthesis of certain derivatives, highlighting advantages such as simple work-up procedures, shorter reaction times, and higher yields (Wang et al., 2011).
7. Domino Reactions
It is also used in domino reactions with aromatic amines and cyclic enol ethers, leading to the efficient synthesis of various tetrahydroquinoline derivatives (Zhang & Li, 2002).
Safety and Hazards
Tetrahydro-2H-pyran-4-amine acetate is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Flam. Liq. 3 . It has hazard statements H228;H315;H319;H335 . Precautionary measures include P210;P240;P241;P261;P264;P271;P280;P302+P352;P304+P340+P312;P305+P351+P338;P332+P313;P337+P313;P362;P370+P378;P403+P233;P405;P501 .
Mechanism of Action
Mode of Action
It is known that the compound is likely to interact with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Tetrahydro-2H-pyran-4-amine acetate is currently unknown .
Action Environment
Like many other chemical compounds, its stability, efficacy, and mode of action could potentially be influenced by factors such as temperature, ph, and the presence of other chemical entities .
Biochemical Analysis
Biochemical Properties
Tetrahydro-2H-pyran-4-amine acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. Additionally, this compound can form complexes with proteins, affecting their structural conformation and stability .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. It also impacts cell signaling pathways, which can alter cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, influencing cellular functions. Additionally, this compound can modulate enzyme activity by altering their conformation or by competing with natural substrates for binding sites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and utilization within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. This compound can be transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. For example, this compound may accumulate in the mitochondria, where it can affect energy production and metabolic processes .
properties
IUPAC Name |
acetic acid;oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.C2H4O2/c6-5-1-3-7-4-2-5;1-2(3)4/h5H,1-4,6H2;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDSOUIEDDDQES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1COCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656978 | |
| Record name | Acetic acid--oxan-4-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1005498-91-8 | |
| Record name | Acetic acid--oxan-4-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxan-4-amine acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP9B6A9SPZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1453449.png)


![4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B1453452.png)






